

THP-ONH2: An In-depth Technical Guide to Chemical Compatibility and Stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine*

Cat. No.: *B1312026*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-ONH2) is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of a protected hydroxylamine functional group. Its application is widespread in the development of novel therapeutics, particularly in the synthesis of hydroxamic acid derivatives which are known for their activity as enzyme inhibitors. A thorough understanding of the chemical compatibility and stability of THP-ONH2 is paramount for its effective handling, storage, and application in multi-step synthetic routes, ensuring the integrity of the reagent and the successful outcome of the synthesis.

This technical guide provides a comprehensive overview of the chemical compatibility and stability of THP-ONH2, based on available data and established chemical principles of the tetrahydropyranyl (THP) protecting group and hydroxylamine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of THP-ONH2 is presented in Table 1. The compound is a low-melting solid, a characteristic that should be considered during storage and handling to avoid physical changes.

Table 1: Physicochemical Properties of THP-ONH2

Property	Value
CAS Number	6723-30-4
Molecular Formula	C5H11NO2
Molecular Weight	117.15 g/mol
Appearance	White to off-white low melting solid
Melting Point	32.7 - 37 °C[1]
Boiling Point	81 °C @ 20 mmHg[2]
Flash Point	82 °C (closed cup)[3]

Chemical Stability

The stability of THP-ONH2 is intrinsically linked to the chemical nature of the tetrahydropyranyl (THP) ether linkage. This group is well-documented as a protecting group for alcohols and is characterized by its stability under certain conditions and lability under others.

pH Stability

The primary factor governing the stability of THP-ONH2 is the pH of the environment. The THP group is an acetal, which is known to be highly susceptible to acid-catalyzed hydrolysis.

- Acidic Conditions: THP-ONH2 is unstable in acidic conditions. The presence of even catalytic amounts of acid can lead to the rapid cleavage of the N-O-C bond, resulting in the formation of hydroxylamine and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran). This degradation pathway is the most significant lability of the molecule and dictates its incompatibility with acidic reagents and environments. The proposed mechanism for this acid-catalyzed degradation is depicted in the diagram below.
- Neutral and Basic Conditions: In contrast to its lability in acid, the THP ether linkage is generally stable under neutral and basic conditions.[4][5] This allows for the use of THP-ONH2 in reaction mixtures containing bases, although strong bases should be used with caution depending on the overall molecular structure and other present functional groups.

Thermal Stability

While specific studies on the thermal decomposition of THP-ONH₂ are not readily available, information on related hydroxylamine derivatives suggests that they can be thermally sensitive. Some organic hydroxylamine derivatives have been reported to have starting decomposition temperatures in the range of 80-130°C.^{[6][7]} Given its boiling point of 81°C at reduced pressure, it is advisable to avoid prolonged exposure to high temperatures to prevent potential degradation. For long-term storage, refrigeration is recommended.

Photostability

No specific data on the photostability of THP-ONH₂ is available. As a general precautionary measure, it is recommended to store the compound in amber vials or otherwise protected from light, particularly for long-term storage.

Chemical Compatibility

The compatibility of THP-ONH₂ with various solvents and reagents is a critical consideration for its use in chemical synthesis.

Solvent Compatibility

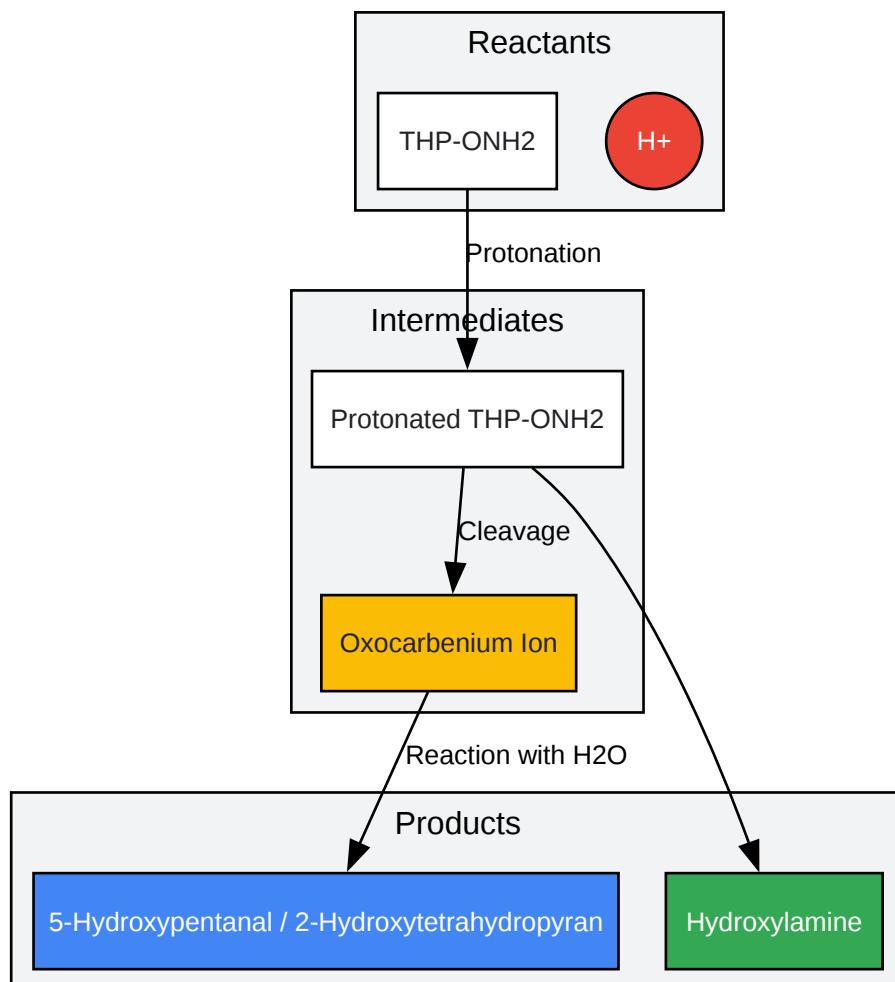
Based on its use in various synthetic procedures, THP-ONH₂ is known to be soluble in and compatible with a range of common organic solvents. A summary of compatible solvents is provided in Table 2.

Table 2: Solvent Compatibility of THP-ONH₂

Solvent Class	Examples	Compatibility	Notes
Ethers	Tetrahydrofuran (THF), Diethyl ether	Compatible	THF is a common solvent for reactions involving THP-ONH ₂ .
Halogenated Solvents	Dichloromethane (DCM), Chloroform	Compatible	DCM is frequently used in the synthesis and purification of THP-ONH ₂ derivatives.
Alcohols	Ethanol, Methanol	Compatible with caution	While used in some procedures, the presence of acidic impurities could lead to degradation. Use of anhydrous and neutral alcohols is recommended.
Aprotic Polar Solvents	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Compatible	These solvents are suitable for reactions requiring higher polarity.
Hydrocarbons	Heptane, Hexane	Likely compatible	Used as co-solvents or for extraction/purification.
Esters	Ethyl acetate	Compatible	Commonly used for extraction and chromatography.

Reagent Incompatibility

The primary incompatibility of THP-ONH₂ is with acidic reagents. A non-exhaustive list of incompatible substance classes is provided in Table 3.


Table 3: Incompatible Reagent Classes for THP-ONH₂

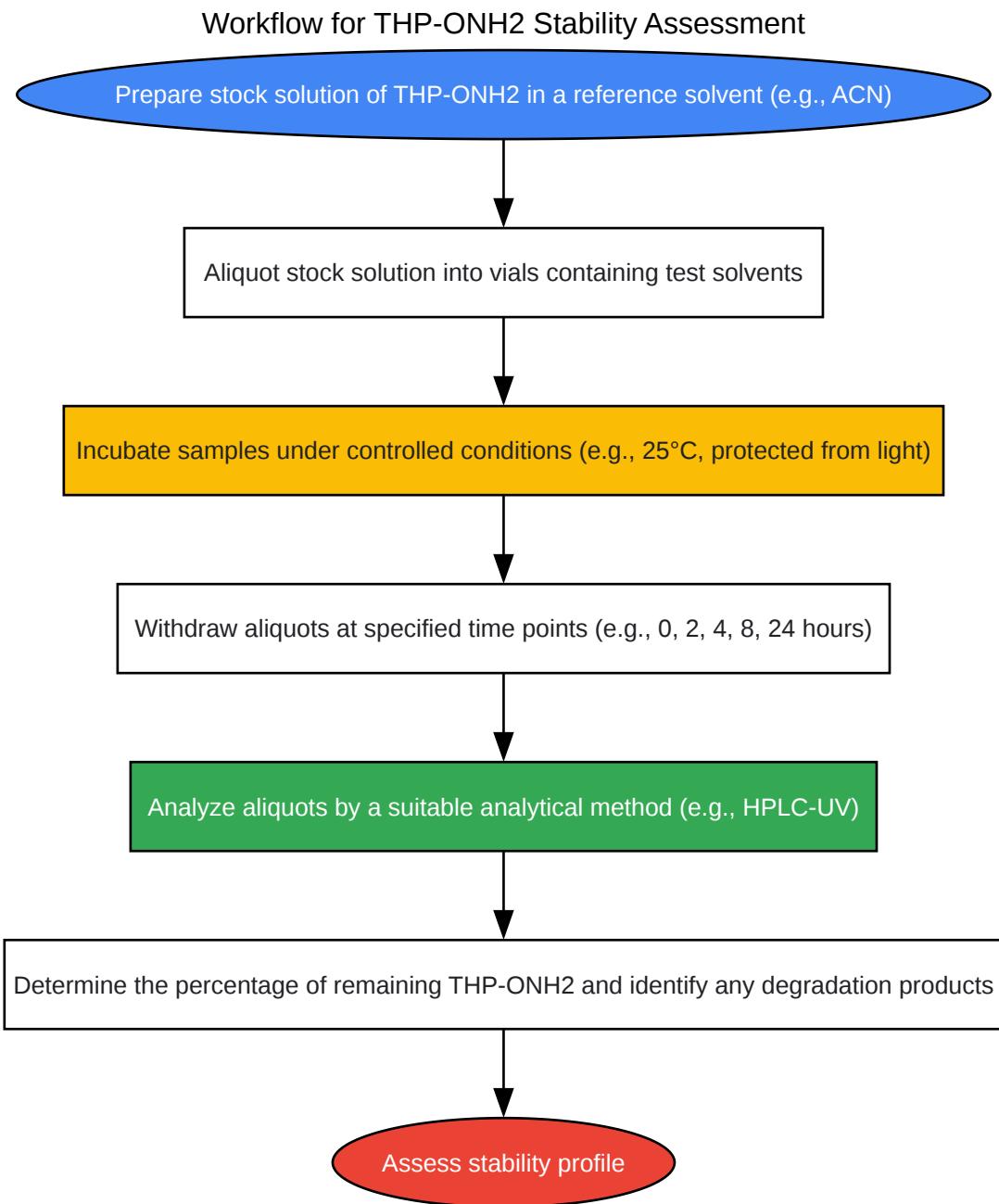
Reagent Class	Examples	Reason for Incompatibility
Strong Protic Acids	Hydrochloric acid (HCl), Sulfuric acid (H ₂ SO ₄), p-Toluenesulfonic acid (p-TsOH)	Rapid acid-catalyzed cleavage of the THP group.
Lewis Acids	Boron trifluoride (BF ₃), Aluminum chloride (AlCl ₃)	Can catalyze the cleavage of the THP ether.
Strong Oxidizing Agents	Peroxides, Permanganates	The hydroxylamine moiety may be susceptible to oxidation.

Degradation Pathway

The principal degradation pathway for THP-ONH₂ is the acid-catalyzed hydrolysis of the THP ether linkage.

Acid-Catalyzed Degradation of THP-ONH2

[Click to download full resolution via product page](#)


Caption: Proposed mechanism for the acid-catalyzed degradation of THP-ONH2.

Experimental Protocols

To ensure the quality and stability of THP-ONH2 for sensitive applications, the following general experimental protocols can be adapted.

Protocol 1: Assessment of THP-ONH2 Stability in Different Solvents

This protocol outlines a general procedure to assess the stability of THP-ONH₂ in various solvents over time.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. O-(Tetrahydropyran-2-yl)hydroxylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. scientificlabs.ie [scientificlabs.ie]
- 3. O-(四氢-2H-吡喃-2-基)羟基胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [THP-ONH2: An In-depth Technical Guide to Chemical Compatibility and Stability]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312026#thp-onh2-chemical-compatibility-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com